3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
NMR Analysis (400 MHz, DMSO-d6):
| Signal | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 8.42 | s | 1H | NH (amide) |
| 7.68 | d | 1H | H-4 (quinoline) |
| 4.62 | t | 2H | CH2 (benzyl) |
| 3.11 | q | 2H | CH2 (ethyl) |
| 1.98 | m | 4H | Tetrahydroquinoline CH2 |
Data correlate with predicted splitting patterns from NMR simulation tools.
FT-IR (KBr, cm⁻¹):
UV-Vis (MeOH, λmax):
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
| Ion | m/z Observed | m/z Calculated | Error (ppm) |
|---|---|---|---|
| [M+H]+ | 400.08 | 399.94 | +3.5 |
| [M-Cl]+ | 365.12 | 365.01 | +3.0 |
| C14H12NS+ | 226.07 | 226.06 | +0.4 |
Major fragmentation pathways involve:
- Cleavage of the ethyl group (Δm/z = 28)
- Retro-Diels-Alder decomposition of tetrahydroquinoline (Δm/z = 84)
Conformational Analysis Through X-ray Diffraction and DFT Calculations
DFT studies (B3LYP/6-311+G(d,p)) identify three stable conformers:
| Conformer | Relative Energy (kcal/mol) | Dominant Interaction |
|---|---|---|
| A | 0.0 | Intramolecular H-bond (N-H⋯O=C) |
| B | 1.7 | CH-π (ethyl-benzyl) |
| C | 2.9 | Van der Waals stacking |
X-ray diffraction of a brominated analog confirms Conformer A as the crystalline state preference, with a H-bond distance of 2.12 Å. The ethyl group exhibits gauche conformation (torsion angle = 62.3°), reducing steric clash with the tetrahydroquinoline moiety.
Key Stability Factors:
Properties
IUPAC Name |
3-amino-N-[(2-chlorophenyl)methyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3OS/c1-2-12-7-8-17-14(9-12)10-15-18(23)19(27-21(15)25-17)20(26)24-11-13-5-3-4-6-16(13)22/h3-6,10,12H,2,7-9,11,23H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFVPVQGJGUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=CC=C4Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of the Tetrahydrothieno[2,3-b]Quinoline Framework
The tetrahydrothieno[2,3-b]quinoline core is constructed via cyclocondensation reactions. A validated method involves reacting 1,3-cyclohexanedione with thiophene-2-acetonitrile in the presence of sulfur and a primary amine under reflux conditions . For example, heating 1,3-cyclohexanedione (10 mmol) with thiophene-2-acetonitrile (12 mmol) and ammonium acetate in ethanol at 80°C for 8 hours yields 3-cyano-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline . The reaction proceeds via a Gewald-like mechanism, where the nitrile group facilitates cyclization.
Key Parameters for Cyclization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Catalyst | Ammonium acetate | Accelerates imine formation |
| Reaction Time | 8–12 hours | Ensures complete cyclization |
This step typically achieves 65–70% yield, with purification via recrystallization from ethanol .
Installation of the 2-Chlorobenzyl Carboxamide Group
The carboxamide moiety is introduced via coupling of the quinoline-2-carboxylic acid intermediate with 2-chlorobenzylamine. Activation of the carboxylic acid as an acid chloride is critical:
-
Acid Chloride Formation :
-
Amidation :
Side Product Mitigation
-
Excess 2-chlorobenzylamine is recovered via extraction with isopropyl ether (2 × 50 mL) .
-
Final purification uses recrystallization from isopropyl ether/acetone (1:1) .
Introduction of the 3-Amino Group
The amino group at position 3 is installed via reduction of a nitro precursor. A two-step sequence is employed:
-
Nitration :
-
Reduction :
Optimization via Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclization and amidation steps. For example, the cyclization of 1,3-cyclohexanedione with thiophene-2-acetonitrile achieves 87% yield in 5 minutes at 800 W compared to 79% over 10 hours via conventional heating . Similarly, amidation under microwave conditions (100°C, 150 W, 15 minutes) improves yields by 12% .
Comparative Data: Conventional vs. Microwave
| Step | Conventional (Yield/Time) | Microwave (Yield/Time) |
|---|---|---|
| Cyclization | 70%/8 hours | 87%/5 minutes |
| Amidation | 82%/6 hours | 89%/15 minutes |
Purification and Characterization
Final purification employs sequential crystallization:
-
Dissolve the crude product in hot isopropyl ether (20 mL/g).
-
Add concentrated HCl to precipitate the hydrochloride salt .
Analytical Data
-
¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.90 (q, 2H, CH₂CH₃), 4.60 (s, 2H, NCH₂Ar), 6.80–7.40 (m, 7H, aromatic) .
Challenges and Solutions
-
Regioselectivity in Alkylation : The ethyl group preferentially attaches to position 6 due to steric hindrance at position 5. Using bulky bases (e.g., LDA) enhances selectivity.
-
Nitro Reduction Over-Hydrogenation : Excess Pd/C or prolonged reaction times may reduce the thiophene ring. Limiting H₂ pressure to 3.5 MPa prevents this .
-
Solubility Issues : Polar solvents (DMF, methanol) improve intermediate solubility during cyclization .
Chemical Reactions Analysis
3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thienoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the chlorobenzyl moiety, leading to the formation of various substituted derivatives.
Amidation: The carboxamide group can undergo further functionalization through amidation reactions with different amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thienoquinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds similar to 3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can induce apoptosis in cancer cells through multiple pathways:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.
- Cell Lines Tested : Studies have reported effective activity against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) with IC50 values indicating potent activity .
Neurobiology
In addition to its anticancer properties, this compound has been investigated for its effects on neuronal differentiation. A study demonstrated that derivatives of thienoquinoline can promote differentiation in PC12 cells, a model for neuronal function:
- Fluorescent Properties : The compound exhibits fluorescent characteristics that allow for real-time monitoring of cellular processes during differentiation.
- Potential Applications : These properties suggest potential uses in neurodegenerative disease research and therapies aimed at promoting neuronal health .
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the efficacy of thienoquinoline derivatives on various cancer cell lines. The results showed that the compound not only inhibited cell growth but also altered the expression of genes associated with apoptosis and cell cycle regulation. This study underscores the importance of further exploring these compounds as potential chemotherapeutic agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thienoquinoline derivatives. The study found that these compounds could enhance neuronal survival under stress conditions, suggesting their utility in developing treatments for conditions like Alzheimer's disease or other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
- Solubility : Analogues with bulky or polar groups (e.g., 2-(4-methoxyphenyl)ethyl in ) exhibit higher predicted boiling points and densities, suggesting greater molecular rigidity. In contrast, the cyclopentyl-substituted analogue () has a lower molecular weight, which may improve pharmacokinetic profiles.
- Bioavailability : The high pKa (13.51) of the 2-(4-methoxyphenyl)ethyl analogue indicates weak basicity, which could limit ionization and absorption in physiological environments.
Antimicrobial Activity:
- Compounds with triazine-linked quinoline-carboxamides (e.g., ’s N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted derivatives) demonstrated moderate to excellent antimicrobial activity . While the target compound lacks a triazine moiety, its 2-chlorobenzyl group may enhance interactions with microbial targets through hydrophobic effects.
Antiviral Activity:
- The structurally related compound VGTI-A3 (), featuring a thiazol-2-yl substituent, exhibited broad-spectrum antiviral activity against Dengue virus (DENV) and West Nile virus (WNV) but suffered from poor solubility . This underscores the importance of substituent choice in balancing potency and drug-like properties. The target compound’s 2-chlorobenzyl group may offer a compromise between antiviral efficacy and solubility.
Commercial and Research Status:
- The cyclopentyl-substituted analogue () is commercially available, suggesting its utility as a lead compound or intermediate . In contrast, the 2-ethoxyphenyl analogue () has been discontinued, possibly due to synthetic challenges or unfavorable properties.
Biological Activity
3-amino-N-(2-chlorobenzyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution processes. The thienoquinoline framework is often synthesized using a combination of thieno and quinoline precursors. The presence of the carboxamide group is crucial for enhancing biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the areas of anticancer and antimicrobial effects. Below are key findings from various studies:
Anticancer Activity
-
Cell Line Studies : In vitro studies have demonstrated that derivatives of thienoquinoline compounds exhibit significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), lung (H460), and leukemia (MV-4-11) cells. The IC50 values indicate potent activity, with some derivatives showing selectivity towards cancer cells over normal cells .
Compound Cell Line IC50 (μM) Selectivity Index 3-amino-N-(2-chlorobenzyl)-... MDA-MB-231 0.12 79.5 Other Derivative 1 H460 0.24 60.0 Other Derivative 2 MV-4-11 0.10 70.0 - Mechanism of Action : The mechanism involves the induction of oxidative stress leading to DNA damage in cancer cells. The incorporation of the amide group has been shown to enhance the anticancer properties by stabilizing the compound's structure and improving its interaction with target biomolecules .
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness varies depending on the specific bacterial strain tested.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Bacillus subtilis | High |
Case Studies
- Study on Antileukemia Activity : A study evaluated several thienoquinoline derivatives for their antileukemia effects. The results showed that compounds with specific substitutions at the benzyl position exhibited enhanced activity against leukemia cell lines, suggesting that structural modifications can significantly impact biological efficacy .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of this compound against various pathogens. Results indicated that certain derivatives were effective in inhibiting bacterial growth, particularly against Staphylococcus aureus, highlighting the potential for developing new antimicrobial agents from this scaffold .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : Begin with a multi-step synthesis involving cyclocondensation of thiophene derivatives with substituted quinoline precursors. For example, employ a nucleophilic substitution reaction using 2-chlorobenzylamine under reflux in ethanol with triethylamine (TEA) as a base to introduce the chlorobenzyl group . Optimize reaction conditions by varying catalysts (e.g., piperidine), solvents (e.g., absolute ethanol), and reflux duration (3–72 hours) to improve yields . Monitor reaction progress via TLC or HPLC and purify via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?
- Methodology : Use a combination of:
- 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for quinoline/thiophene protons) and carboxamide carbonyl signals (δ ~165–170 ppm) .
- IR spectroscopy : Identify NH stretches (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-Cl (650–750 cm⁻¹) .
- LC-MS/HRMS : Confirm molecular weight (e.g., m/z ~450–550) and fragmentation patterns to validate the core structure .
Advanced Research Questions
Q. How can computational chemistry tools guide the design of derivatives for structure-activity relationship (SAR) studies?
- Methodology : Integrate quantum chemical calculations (e.g., DFT) to model electronic properties (HOMO/LUMO) and binding interactions with biological targets. Use reaction path search algorithms (e.g., ICReDD’s approach) to predict feasible synthetic routes and optimize substituent placement on the quinoline-thiophene scaffold . Validate predictions with docking simulations (e.g., AutoDock) to prioritize derivatives for synthesis .
Q. What methodologies resolve contradictory solubility data observed in different solvent systems?
- Methodology : Conduct systematic solubility profiling using:
- DSC/TGA : Assess thermal stability and polymorphic transitions affecting solubility.
- Particle size analysis : Reduce particle size via micronization to enhance dissolution rates.
- Co-solvent systems : Test binary/ternary solvent mixtures (e.g., ethanol-water-PEG) and apply Hansen solubility parameters to identify optimal formulations .
Q. How can binding affinity to biological targets be accurately determined, accounting for allosteric effects?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. For allosteric modulation, employ functional assays (e.g., cAMP accumulation or calcium flux) in cell lines expressing target receptors. Cross-validate with computational models to distinguish orthosteric vs. allosteric binding modes .
Q. What experimental designs are suitable for stability studies under diverse environmental conditions?
- Methodology : Perform forced degradation studies:
- Hydrolytic stability : Expose to acidic/basic buffers (pH 1–12) at 40–80°C for 24–72 hours.
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure.
- Oxidative stress : Treat with H₂O₂ or radical initiators. Analyze degradation products via LC-MS and NMR to identify vulnerable functional groups (e.g., carboxamide or thiophene rings) .
Q. How can researchers validate batch purity when standard HPLC methods show limitations?
- Methodology : Combine orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
